(2-Isocyanoethyl)cyclopropane

Description

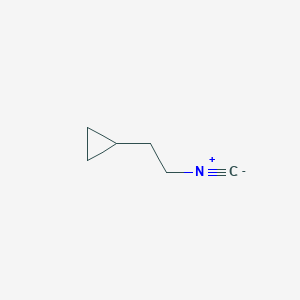

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N |

|---|---|

Molecular Weight |

95.14 g/mol |

IUPAC Name |

2-isocyanoethylcyclopropane |

InChI |

InChI=1S/C6H9N/c1-7-5-4-6-2-3-6/h6H,2-5H2 |

InChI Key |

MVMVOWOCLWRCEH-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]CCC1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isocyanoethyl Cyclopropane and Its Precursors

Established Synthetic Routes to (2-Isocyanoethyl)cyclopropane

The most documented and logical synthetic pathway to this compound commences with the formation of a stable precursor, 2-cyclopropylethanamine. This amine then undergoes formylation to yield N-(2-cyclopropylethyl)formamide, which is subsequently dehydrated to afford the target isocyanide. This stepwise approach allows for the use of well-established and high-yielding reactions for each transformation.

Preparation of the Isocyano Group via Dehydration Methods

The final step in the synthesis of this compound is the conversion of the formamide (B127407) precursor, N-(2-cyclopropylethyl)formamide, into the isocyanide. This is typically achieved through dehydration, a common and effective method for isocyanide synthesis. mdpi.com A variety of dehydrating agents can be employed for this transformation.

Phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534) or pyridine, is a widely used and effective reagent for the dehydration of formamides. mdpi.comorgsyn.org The reaction proceeds by activation of the formamide carbonyl oxygen by POCl₃, followed by elimination of water facilitated by the base. A recent study highlights a green and highly efficient protocol using POCl₃ with triethylamine as the solvent at 0 °C, affording isocyanides in excellent yields within minutes. mdpi.com

Another common method involves the use of a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂), which forms an adduct that activates the formamide for dehydration. This method is particularly mild and tolerant of various functional groups.

The choice of dehydrating agent and reaction conditions can be optimized to maximize the yield and purity of the desired this compound.

Table 1: Common Dehydration Methods for Formamide to Isocyanide Conversion

| Dehydrating Agent | Base | Solvent | Temperature (°C) | General Yield (%) | Reference |

| POCl₃ | Triethylamine | Triethylamine | 0 | High to Excellent | mdpi.com |

| POCl₃ | Pyridine | Petroleum Ether | 0 to Reflux | 67-72 | orgsyn.org |

| PPh₃ / I₂ | Triethylamine | Dichloromethane | Room Temp | Good to Excellent | --- |

| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | Dichloromethane | Room Temp | Variable | researchgate.net |

The precursor N-(2-cyclopropylethyl)formamide can be synthesized by the formylation of 2-cyclopropylethanamine. Various methods are available for amine formylation, including the use of formic acid, ethyl formate (B1220265), or other formylating agents. mdpi.com For instance, refluxing the amine with ethyl formate is a straightforward method for obtaining the corresponding formamide. orgsyn.org

Construction of the Cyclopropane (B1198618) Ring System

The formation of the three-membered carbocyclic ring is a critical step in the synthesis of the precursor, 2-cyclopropylethanamine. Several robust methodologies exist for cyclopropanation, each with its own advantages and substrate scope.

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to convert alkenes into cyclopropanes stereospecifically. organic-chemistry.orgwikipedia.org This reaction is known for its reliability and functional group tolerance. mdpi.com For the synthesis of a precursor to this compound, a suitable starting material would be an alkene containing a protected aminoethyl group, such as N-allylacetamide.

Table 2: Key Features of the Simmons-Smith Reaction

| Reagent | Precursor | Key Characteristics |

| Diiodomethane (CH₂I₂) and Zinc-Copper Couple (Zn-Cu) | Alkene | Stereospecific, tolerant of many functional groups. wikipedia.org |

| Diethylzinc (Et₂Zn) and CH₂I₂ (Furukawa Modification) | Alkene | Increased reactivity, suitable for unfunctionalized alkenes. wikipedia.org |

Another major approach involves the decomposition of diazo compounds in the presence of a transition metal catalyst, such as rhodium, copper, or iron complexes, to generate a metal carbene that then reacts with an alkene. masterorganicchemistry.comnih.govnih.gov This method is highly versatile and can be rendered enantioselective through the use of chiral catalysts. The reaction of ethyl diazoacetate with a suitable alkene, followed by functional group manipulation, can lead to the desired cyclopropane precursor.

Ylides, particularly sulfur ylides, are effective reagents for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated esters or ketones. The reaction, often referred to as the Corey-Chaykovsky reaction, involves the conjugate addition of the ylide to the Michael acceptor, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. While this method is powerful, its application to the synthesis of this compound would require a substrate with an appropriate electron-withdrawing group that can be later converted to the ethylamine (B1201723) moiety.

Intramolecular cyclization reactions provide another avenue to cyclopropane rings. One classic example is the treatment of a 1,3-dihalide with a reducing metal, such as zinc, in a Wurtz-type coupling. For the synthesis of a precursor to this compound, a suitably substituted 1,3-dihalopropane derivative could be cyclized. Additionally, intramolecular nucleophilic substitution reactions, where a carbanion displaces a leaving group at the γ-position, can also lead to the formation of a cyclopropane ring.

Integration of Isocyano and Cyclopropane Moieties

The most practical and widely applicable strategy for synthesizing this compound involves a linear sequence where the cyclopropane ring is constructed first, followed by the elaboration of the side chain to introduce the isocyano group.

A plausible and efficient synthetic route is as follows:

Synthesis of Cyclopropanecarboxaldehyde: This can be achieved through various methods, including the oxidation of cyclopropylmethanol.

Chain Extension: The aldehyde can be converted to a two-carbon extended chain with a terminal functional group suitable for conversion to an amine. For example, a Wittig reaction to form an α,β-unsaturated ester, followed by reduction of the double bond and the ester, would yield 2-cyclopropylethanol.

Conversion to Amine: The alcohol can be converted to the corresponding amine, 2-cyclopropylethanamine, through a sequence of reactions such as conversion to an alkyl halide followed by nucleophilic substitution with an azide (B81097) and subsequent reduction, or via a Mitsunobu reaction with a nitrogen nucleophile.

Formylation: The resulting 2-cyclopropylethanamine is then formylated to N-(2-cyclopropylethyl)formamide. This can be readily achieved using standard formylating agents like ethyl formate or formic acid. orgsyn.orgmdpi.com

Dehydration: The final step is the dehydration of the formamide using a reagent such as phosphorus oxychloride and a base to yield the target molecule, this compound. mdpi.com

Alternatively, one could envision a convergent approach where a fragment containing the isocyanoethyl group (or a precursor) is coupled with a cyclopropyl (B3062369) synthon. However, the step-wise construction on a pre-formed cyclopropane ring generally offers a more robust and higher-yielding pathway.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound can be achieved by employing substituted starting materials in the stereoselective cyclopropanation reactions described above.

For instance, in the myoglobin-catalyzed reaction, the use of substituted styrenes or other functionalized alkenes allows for the introduction of a wide range of substituents onto the cyclopropane ring with high stereocontrol nih.govnih.gov. The resulting substituted cyclopropaneacetonitriles can then be converted to the corresponding isocyanides as previously described.

Similarly, the diastereoselective synthesis of trans-2-substituted-cyclopropylamines can be adapted to produce a variety of substituted analogs by starting with different α-chloroaldehydes chemrxiv.org. The substituent on the aldehyde is incorporated into the final cyclopropylamine (B47189) product.

Furthermore, the functionalization of a pre-formed cyclopropane ring can also lead to substituted analogs. For example, a cyclopropane bearing a carboxylic acid or ester group can be chemically modified to introduce various substituents before or after the formation of the isocyanoethyl side chain.

The following table provides examples of how different starting materials can lead to substituted this compound analogs using the chemo-enzymatic approach.

| Substituted Alkene | Intermediate Cyclopropaneacetonitrile | Potential Substituted this compound |

| 4-Methylstyrene | (1R,2S)-2-(p-tolyl)cyclopropane-1-carbonitrile | (1R,2S)-1-(2-isocyanoethyl)-2-(p-tolyl)cyclopropane |

| 2-Vinylnaphthalene | (1R,2S)-2-(naphthalen-2-yl)cyclopropane-1-carbonitrile | (1R,2S)-1-(2-isocyanoethyl)-2-(naphthalen-2-yl)cyclopropane |

| 1-Octene | (R)-2-hexylcyclopropane-1-carbonitrile | (R)-1-(2-isocyanoethyl)-2-hexylcyclopropane |

Reactivity and Transformation Pathways of 2 Isocyanoethyl Cyclopropane

Reactions Involving the Isocyano Moiety

The isocyano group is characterized by its ability to act as both a nucleophile and an electrophile at the terminal carbon atom, enabling a rich and diverse range of reactions nih.gov. It is generally stable towards strong bases but sensitive to acid-catalyzed hydrolysis, which converts it to a formamide (B127407) wikipedia.org. Key transformations of the isocyano group in (2-Isocyanoethyl)cyclopropane include α-additions, participation in multicomponent and cycloaddition reactions, and polymerization.

A fundamental reaction of isocyanides is the α-addition, where a cation (electrophile) and an anion (nucleophile) add simultaneously across the isocyanide carbon. This process is the irreversible and driving step in many isocyanide-based multicomponent reactions nih.gov. The reaction transforms the C(II) isocyanide carbon into a C(IV) carbon, typically forming a nitrilium ion intermediate that is rapidly trapped by a nucleophile mdpi.comnih.gov. For this compound, this reaction provides the entry point into more complex molecular scaffolds, as seen in the multicomponent reactions discussed below.

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials mdpi.comwustl.edu. Isocyanide-based MCRs (IMCRs) are particularly powerful tools in synthetic chemistry for rapidly generating molecular diversity and complexity, making them valuable in drug discovery and the creation of compound libraries wustl.edunih.govmdpi.com. This compound, as an isocyanide-containing building block, is an excellent candidate for these transformations.

The Ugi four-component reaction (U-4CR), first reported by Ivar Karl Ugi in 1959, is one of the most significant IMCRs wikipedia.orgbeilstein-journals.org. It involves the combination of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, often referred to as a bis-amide mdpi.comwikipedia.orgorganic-chemistry.org. The reaction is highly efficient and typically completes within minutes in polar aprotic solvents like methanol mdpi.comwikipedia.org.

The mechanism proceeds through the initial formation of an imine from the aldehyde and amine. Protonation by the carboxylic acid creates an iminium ion, which is then attacked by the nucleophilic carbon of the isocyanide. This forms a nitrilium intermediate that is subsequently trapped by the carboxylate anion. The final step is an irreversible Mumm rearrangement, which drives the reaction to completion by transferring the acyl group from the oxygen to the nitrogen atom nih.govmdpi.comwikipedia.org.

By employing this compound as the isocyanide component, a diverse array of peptide-like structures bearing a cyclopropylethyl moiety can be synthesized.

Table 1: Representative Ugi Reaction with this compound

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide Component | Product (α-Acylamino Amide) |

|---|---|---|---|---|

| Benzaldehyde | Aniline | Acetic Acid | This compound | N-Cyclopropylethyl-2-(acetyl(phenyl)amino)-2-phenylacetamide |

| Acetone | Benzylamine | Benzoic Acid | This compound | N-Benzyl-N-(1-(cyclopropylethylcarbamoyl)-1-methylethyl)benzamide |

The Passerini reaction, discovered by Mario Passerini in 1921, is the first-described isocyanide-based MCR nih.govbeilstein-journals.orgwikipedia.orgnih.gov. This three-component reaction (P-3CR) combines a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide mdpi.combeilstein-journals.orgwikipedia.orgorganic-chemistry.org. The reaction is typically performed in aprotic solvents at high concentrations of reactants nih.govbeilstein-journals.orgorganic-chemistry.org.

The generally accepted mechanism is a concerted, non-ionic pathway where a hydrogen-bonded complex between the carbonyl and carboxylic acid reacts with the isocyanide through a cyclic transition state nih.govorganic-chemistry.org. This α-addition is followed by an acyl transfer to furnish the final product nih.gov. The Passerini reaction provides direct access to α-hydroxy carboxamide derivatives, which are valuable synthetic intermediates beilstein-journals.orgorganic-chemistry.org.

This compound can serve as the isocyanide component in the Passerini reaction to generate α-acyloxy amides featuring the cyclopropane (B1198618) motif.

Table 2: Representative Passerini Reaction with this compound

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide Component | Product (α-Acyloxy Amide) |

|---|---|---|---|

| Formaldehyde | Benzoic Acid | This compound | 1-(Cyclopropylethylcarbamoyl)methyl benzoate |

| Isobutyraldehyde | Acetic Acid | This compound | 1-(Cyclopropylethylcarbamoyl)-2-methylpropyl acetate |

Isocyanides can participate in cycloaddition reactions, acting as a one-carbon component. A notable example is the [4+1] cycloaddition with tetrazines wikipedia.org. In this reaction, the isocyanide adds to the four-atom diene system of the tetrazine, leading to the formation of a five-membered heterocyclic ring after the extrusion of dinitrogen. This compound is expected to undergo this type of cycloaddition, providing a route to functionalized pyrazole derivatives. While cyclopropane rings themselves can participate in various cycloaddition reactions, such as [3+2] cycloadditions nih.govresearchgate.net, the focus here remains on the reactivity of the isocyano group as specified by the reaction class.

Certain isocyanides are known to undergo polymerization, particularly in the presence of Lewis or Brønsted acid catalysts wikipedia.org. The polymerization proceeds through the isocyano carbon, leading to the formation of poly(isocyanide)s, which have a helical polymer backbone (a polyimine structure). While the polymerization of cyclopropane-containing monomers has been explored to create polymers with unique thermal and physical properties researchgate.netpleiades.online, the polymerization of this compound via its isocyano group would result in a polymer with pendant cyclopropylethyl groups. These side chains could potentially influence the polymer's conformation and material properties.

Multicomponent Reactions (MCRs) of the Isocyanide

Reactions Involving the Cyclopropane Ring

The high ring strain of cyclopropanes, estimated to be around 27 kcal/mol, is a primary driver for their reactivity. This strain energy can be released in reactions that lead to the opening of the three-membered ring, often resulting in the formation of more stable acyclic products.

Cyclopropane rings can be opened under various conditions, including treatment with electrophiles, nucleophiles, or through radical pathways. In the context of this compound, the ethyl spacer between the cyclopropane and isocyano groups suggests that the initial reactions involving the ring might occur independently of the isocyano functionality under certain conditions.

Electrophilic addition is a common pathway for cyclopropane ring opening. Reagents like protic acids (e.g., HBr, HCl) or halogens (e.g., Br₂, Cl₂) can attack the cyclopropane ring, leading to the formation of a carbocationic intermediate that is subsequently trapped by a nucleophile. The regioselectivity of this opening is governed by the stability of the resulting carbocation, following Markovnikov's rule. For an unsubstituted cyclopropane ring as in this compound, the attack can occur at any of the C-C bonds.

Radical-mediated ring-opening reactions are also prevalent for cyclopropanes. These reactions can be initiated by radical initiators and often proceed through a cyclopropylcarbinyl radical intermediate, which can rearrange to a more stable homoallyl radical before further reaction.

A hallmark of cyclopropane chemistry is the facile rearrangement of cyclopropylcarbinyl cations. These carbocations, which can be generated from cyclopropylcarbinyl halides or alcohols under solvolytic conditions or by electrophilic addition to a vinylcyclopropane, are known to undergo rapid skeletal rearrangements to form cyclobutyl and homoallyl cations. This is due to the ability of the cyclopropane ring to stabilize an adjacent positive charge through orbital overlap.

For this compound, the formation of a cyclopropylcarbinyl cation would require functionalization at the ethyl group's α-carbon to the ring. For instance, if a leaving group were present on this carbon, its departure would lead to a primary cyclopropylcarbinyl cation. However, it is more likely that such rearrangements would be initiated by reactions involving the cyclopropane ring itself, leading to a carbocation that could then rearrange.

The distribution of products from these rearrangements—cyclopropylcarbinyl, cyclobutyl, and homoallyl derivatives—is highly dependent on the reaction conditions and the substitution pattern of the cyclopropane ring. For instance, the reaction of cyclopropylmethamine with sodium nitrite in aqueous acid yields a mixture of cyclopropylmethyl alcohol, cyclobutanol, and but-3-en-1-ol, showcasing the dynamic nature of the cyclopropylcarbinyl cation intermediate wikipedia.orgchemeurope.com.

It is important to note that specific studies detailing the cyclopropylcarbinyl cation rearrangements of this compound are not present in the surveyed scientific literature. Therefore, the discussion of its behavior in this context is based on well-established principles of cyclopropane reactivity.

Direct functionalization of the cyclopropane ring without ring-opening presents a synthetic challenge due to the relatively inert nature of its C-H bonds. However, methods for the C-H functionalization of cyclopropanes have been developed, often utilizing transition metal catalysis. These reactions allow for the introduction of various functional groups onto the cyclopropane core.

Given the unique electronic properties of the cyclopropane ring, which exhibits some characteristics of a double bond, it can participate in reactions that are typically associated with π-systems. Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of cyclopropyl (B3062369) derivatives nih.gov. For instance, cyclopropyl halides or organometallic reagents can be coupled with various partners to form C-C and C-heteroatom bonds.

While no specific examples of the direct functionalization of the cyclopropane ring in this compound have been found, it is conceivable that such transformations could be achieved using modern synthetic methodologies. The development of such methods would provide access to a range of novel derivatives with potential applications in medicinal chemistry and materials science.

Interplay Between Isocyano and Cyclopropane Functionalities

The interaction between the isocyano group and the cyclopropane ring in this compound is an intriguing aspect of its chemistry. The ethyl linker separates the two functionalities, which might suggest that they react independently. However, the possibility of neighboring group participation (NGP) of the isocyano group in reactions involving the cyclopropane ring cannot be discounted.

NGP occurs when a functional group within a molecule, which is not directly bonded to the reaction center, participates in the reaction, often leading to enhanced reaction rates and specific stereochemical outcomes wikipedia.org. The isocyano group, with its lone pair of electrons on the nitrogen atom (in one of its resonance forms) and its ability to act as a nucleophile, could potentially assist in the opening of the cyclopropane ring. For instance, if a carbocation were to form on the cyclopropane ring, the isocyano group could attack intramolecularly to form a cyclic intermediate, which would then be opened by an external nucleophile.

Such participation would likely depend on the specific reaction conditions and the conformation of the molecule that allows for the close proximity of the two functional groups. Detailed mechanistic studies, which are currently lacking for this specific molecule, would be necessary to elucidate the extent of this interplay.

Catalytic Transformations Utilizing this compound

The unique combination of a strained ring and a reactive functional group makes this compound a potentially valuable substrate in catalytic transformations.

Transition metals are known to catalyze a wide array of reactions involving both cyclopropanes and isocyanides. Cyclopropanes can undergo oxidative addition to transition metal complexes, leading to the formation of metallacyclobutanes that can then participate in various transformations nih.gov. Isocyanides are also excellent ligands for transition metals and can undergo insertion reactions into metal-carbon bonds.

Given these precedents, this compound could serve as a bifunctional substrate in transition metal-catalyzed reactions. For example, a transition metal could coordinate to the isocyano group, facilitating a subsequent reaction involving the cyclopropane ring. Alternatively, the cyclopropane ring could first interact with the metal center, with the isocyano group then participating in the catalytic cycle.

While the literature on transition metal-catalyzed reactions of cyclopropanes is extensive, specific examples involving this compound are not reported. However, related systems offer insights into potential reactivity. For instance, nickel-catalyzed reactions of vinylcyclopropanes have been explored for the synthesis of complex molecules nd.edu. The development of catalytic systems that can harness the reactivity of both the cyclopropane and isocyano functionalities in this compound could lead to novel synthetic methodologies.

Organocatalytic Approaches

Organocatalysis offers a metal-free avenue to activate molecules, and this compound presents two distinct handles for such transformations: the isocyanide group and the cyclopropane ring. The potential reactivity can be categorized based on which part of the molecule is activated by the organocatalyst.

Reactions Involving the Isocyanide Group: The isocyanide functional group is a versatile building block in organic synthesis, known for its participation in a wide array of transformations, including multicomponent reactions (MCRs) and cycloadditions. beilstein-journals.orgnih.gov Organocatalytic activation can facilitate these processes. For instance, chiral phosphoric acids have been employed to catalyze asymmetric versions of isocyanide-based MCRs, such as the Groebke–Blackburn–Bienaymé reaction, to produce chiral heterocyclic structures. beilstein-journals.org

In the context of this compound, the isocyanide could act as a "one-carbon" component in organocatalytic MCRs. A chiral organocatalyst, such as a derivative of proline or a chiral phosphoric acid, could activate an aldehyde or imine partner towards nucleophilic attack by the isocyanide. The cyclopropane ring would be carried through the reaction unchanged, leading to the formation of complex, chiral molecules containing a cyclopropyl moiety.

Reactions Involving the Cyclopropane Ring: The cyclopropane ring, particularly when substituted with electron-withdrawing or donating groups (a donor-acceptor cyclopropane), can be activated by organocatalysts to undergo ring-opening reactions. researchgate.netmdpi.com While the ethylisocyanide group is not a classical strong activating group, its electronic influence could be exploited in specific contexts. Lewis base catalysts, such as tertiary amines or N-heterocyclic carbenes (NHCs), are known to catalyze cycloaddition reactions and could potentially interact with the molecule. mdpi.com More plausibly, if the cyclopropane ring were further substituted to create a donor-acceptor system, organocatalytic ring-opening could be a viable pathway. For example, a reaction with a nucleophile, catalyzed by a chiral Lewis base, could lead to the stereoselective opening of the ring to form a functionalized acyclic product.

Below is a table illustrating the types of organocatalytic reactions that functional groups present in this compound are known to undergo, based on studies of analogous compounds.

| Reaction Type | Substrate Type | Organocatalyst Example | Product Class | Note |

| Multicomponent Reaction | Isocyanide, Aldehyde, Amine | Chiral Phosphoric Acid | Heterocycles | The isocyanide acts as a C1 building block. |

| [4+1] Cycloaddition | Isocyanide, Dienone | Phosphine | Spirocycles | Isocyanide serves as the one-carbon component. |

| Ring-Opening | Donor-Acceptor Cyclopropane | Chiral Amine / Squaramide | Functionalized γ-Butyrolactones | Requires activation of the cyclopropane ring. |

| Michael Addition-Cyclization | α,β-Unsaturated Aldehyde | Prolinol Ether | Chiral Cyclopropanes | This shows a method to form, rather than react, cyclopropanes. |

Radical Pathways and Radical Cyclopropanation

The reactivity of this compound under radical conditions can be anticipated to follow two main pathways: reactions centered on the isocyanide group and those involving the cyclopropane ring.

Radical Reactions at the Isocyanide Carbon: Isocyanides are known to react with radical species. beilstein-journals.org The addition of a carbon or heteroatom radical to the isocyanide carbon generates a transient imidoyl radical. This intermediate can then participate in subsequent reactions, such as intramolecular cyclization or intermolecular trapping. For this compound, an externally generated radical could add to the isocyano group. The resulting imidoyl radical could, if sterically feasible, cyclize onto the cyclopropane ring, though this would lead to a highly strained system. A more likely outcome would be intermolecular trapping or hydrogen atom abstraction.

Radical Reactions Involving the Cyclopropane Ring: The high ring strain of cyclopropanes (approximately 27 kcal/mol) makes them susceptible to ring-opening reactions initiated by radicals. pearson.com A radical generated on the ethyl chain, for instance through hydrogen abstraction, could lead to a cyclopropyl-substituted carbon radical. Such radicals can undergo rapid ring-opening to form a more stable, acyclic alkyl radical. beilstein-journals.orgnih.gov This process is a common strategy in synthesis to generate specific radical intermediates.

Alternatively, the cyclopropane ring itself can undergo direct radical substitution, for example, via a free-radical halogenation mechanism under UV light, similar to alkanes. youtube.com This would produce a halogenated derivative while preserving the ring structure.

The term "Radical Cyclopropanation" typically refers to the formation of cyclopropane rings via radical-based mechanisms. However, in the context of the reactivity of a pre-existing cyclopropane, it can be interpreted as radical processes that the cyclopropane moiety undergoes. The most prominent of these is the ring-opening pathway, which relieves the inherent strain.

The following table summarizes potential radical transformations based on the known reactivity of cyclopropanes and isocyanides.

| Pathway | Initiation | Key Intermediate | Potential Product Type | Driving Force |

| Isocyanide Addition | External Radical Source (e.g., AIBN, Photoredox) | Imidoyl Radical | Functionalized Imines | Formation of a stable C-C or C-X bond. |

| Ring-Opening | H-abstraction from ethyl chain or radical addition | Homoallylic Radical | Acyclic functionalized pentene derivatives | Relief of ring strain. beilstein-journals.orgnih.gov |

| Substitution | UV light, Halogen Source (e.g., Cl₂) | Cyclopropyl Radical | Halogenated Cyclopropane | Standard free-radical substitution. youtube.com |

| Intramolecular Cyclization | Radical addition to isocyanide | Imidoyl Radical | Bicyclic systems | Kinetically controlled ring closure (likely disfavored). |

Applications of 2 Isocyanoethyl Cyclopropane in Advanced Organic Synthesis

As a C1 Building Block in Complex Molecule Construction

The isocyanide functional group (-N≡C) is a versatile C1 building block in organic synthesis, known for its ability to participate in a wide array of reactions, including multicomponent reactions and cycloadditions. Theoretically, "(2-Isocyanoethyl)cyclopropane" could serve as a unique C1 synthon, introducing both the isocyano carbon and the adjacent ethylcyclopropane fragment into a target molecule. The cyclopropyl (B3062369) group, with its inherent ring strain and unique electronic properties, could influence the reactivity of the isocyanide and introduce valuable structural motifs into complex architectures.

Role in Total Synthesis of Natural Products and Bioactive Molecules

The construction of natural products and bioactive molecules often relies on the strategic use of specialized building blocks. Although no instances of "this compound" in total synthesis have been reported, its potential is intriguing.

Construction of Cyclopropane-Containing Natural Products

Numerous natural products feature the cyclopropane (B1198618) ring, a motif that often imparts unique biological activity. Synthetic strategies toward these molecules are of great interest to the chemical community. A reagent like "this compound" could, in principle, be utilized to introduce a functionalized cyclopropane unit. However, without experimental data, its efficacy and selectivity in such transformations remain purely speculative.

Incorporation into Peptidomimetics and Constrained Systems

The rigid structure of the cyclopropane ring makes it an attractive scaffold for the design of peptidomimetics and other conformationally constrained systems. By replacing a flexible portion of a peptide with a cyclopropane-containing unit, it is possible to lock the molecule into a specific bioactive conformation. The isocyanide group of "this compound" could serve as a handle for further functionalization or for incorporation into a peptide backbone through reactions like the Ugi or Passerini multicomponent reactions. This remains a hypothetical application awaiting experimental validation.

Precursor in Ligand Design for Organometallic Catalysis

Isocyanides are well-established ligands in organometallic chemistry, capable of coordinating to a variety of transition metals. The electronic and steric properties of the isocyanide ligand can be fine-tuned by altering its substituent.

Synthesis of Metal-Isocyanide Complexes

It is conceivable that "this compound" could be used to synthesize novel metal-isocyanide complexes. The cyclopropyl group would be a unique substituent on the isocyanide, and its electronic and steric influence on the resulting metal complex would be of fundamental interest. Such complexes could exhibit novel catalytic activities or properties.

Influence on Catalytic Asymmetry and Reactivity

The development of chiral ligands is crucial for asymmetric catalysis. If a chiral version of "this compound" were synthesized, it could potentially serve as a chiral ligand for transition metal catalysts. The rigid cyclopropane backbone could create a well-defined chiral environment around the metal center, influencing the enantioselectivity of catalytic reactions. However, this is contingent on the successful synthesis and resolution of the chiral isocyanide, for which no methods have been reported.

Development of Novel Heterocyclic and Carbocyclic Scaffolds

Following a comprehensive search of scientific literature and chemical databases, no specific research or applications have been identified for the chemical compound "this compound" in the development of novel heterocyclic and carbocyclic scaffolds. The isocyano group is a versatile functional group in organic synthesis, often utilized in multicomponent reactions such as the Passerini and Ugi reactions to generate a wide array of complex molecules, including heterocycles. The cyclopropyl group, a strained three-membered ring, can also participate in various ring-opening and rearrangement reactions to form larger carbocyclic and heterocyclic frameworks.

However, the specific combination of these two functionalities in the molecule "this compound" and its subsequent application in the synthesis of new molecular scaffolds does not appear to be documented in the available scientific literature. Therefore, detailed research findings, reaction data, and specific examples of its use in constructing heterocyclic or carbocyclic systems cannot be provided at this time. Further research would be required to explore the synthetic potential of this particular compound.

Due to the lack of available data, a data table summarizing research findings cannot be generated.

Advanced Spectroscopic and Mechanistic Investigations of 2 Isocyanoethyl Cyclopropane

Elucidation of Reaction Intermediates via Advanced Spectroscopy

Advanced spectroscopic techniques are indispensable for identifying and characterizing transient intermediates in the chemical transformations of (2-Isocyanoethyl)cyclopropane. These methods provide real-time snapshots of reacting systems, offering critical insights into reaction pathways that are otherwise inaccessible through the analysis of starting materials and final products alone.

In-Situ NMR and IR Spectroscopy for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the real-time monitoring of reactions involving this compound. iastate.edurptu.de These non-invasive techniques allow for the continuous tracking of reactant consumption, intermediate formation, and product generation directly within the reaction vessel, providing detailed kinetic and mechanistic data. researchgate.neted.ac.uk

IR spectroscopy is particularly well-suited for monitoring reactions of this compound due to the strong and distinct absorption of the isocyano group (-N≡C). This functional group exhibits a characteristic stretching vibration in the infrared spectrum, typically around 2150 cm⁻¹. The progress of a reaction, such as a cycloaddition or a rearrangement, can be quantitatively followed by monitoring the decrease in the intensity of this specific band. researchgate.netresearchgate.net For instance, in a thermally induced rearrangement, the disappearance of the isocyano peak can be correlated with the appearance of new peaks corresponding to the functional groups of the product.

In-situ NMR spectroscopy provides complementary information by offering detailed structural data on all species in the reaction mixture over time. nih.gov By acquiring a series of ¹H or ¹³C NMR spectra at set intervals, it is possible to observe the decrease in signal intensity for the protons and carbons of this compound while simultaneously tracking the emergence and evolution of signals corresponding to reaction intermediates and products. iastate.edu This allows for the unambiguous identification of transient species and provides quantitative data for kinetic analysis.

Table 1: Hypothetical In-Situ Spectroscopic Data for the Isomerization of this compound

| Reaction Time (minutes) | Integrated Area of Isocyano Peak (FTIR, a.u.) | ¹H NMR Signal Integral of Cyclopropyl (B3062369) Protons (a.u.) | ¹H NMR Signal Integral of Product Vinyl Protons (a.u.) |

|---|---|---|---|

| 0 | 1.00 | 1.00 | 0.00 |

| 10 | 0.78 | 0.79 | 0.21 |

| 30 | 0.45 | 0.44 | 0.56 |

| 60 | 0.18 | 0.19 | 0.81 |

EPR and Mössbauer Spectroscopy for Metalloenzyme Mechanisms

When this compound interacts with metalloenzymes or other paramagnetic systems, Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy become critical analytical tools. nih.gov These techniques are specifically sensitive to species with unpaired electrons, such as transition metal centers and organic radicals, which are often key intermediates in enzymatic catalysis.

EPR spectroscopy can be used to study the binding of this compound to the active site of a metalloenzyme. If the metal center is paramagnetic (e.g., Cu(II), Fe(III)), the binding event can perturb the electronic environment of the metal, leading to measurable changes in the EPR spectrum. nih.gov This can provide information on the coordination geometry and the nature of the interaction. Furthermore, if the reaction mechanism involves radical intermediates, EPR can be used to directly detect and characterize these short-lived species. researchgate.net

Mössbauer spectroscopy is specific to certain isotopes, most commonly ⁵⁷Fe, and is exceptionally sensitive to the oxidation state, spin state, and coordination environment of iron atoms. researchgate.net If this compound acts as a substrate or inhibitor for an iron-containing enzyme (e.g., a cytochrome P450 or an iron-sulfur cluster protein), Mössbauer spectroscopy can probe the changes at the iron center during the catalytic cycle. For example, the conversion of a high-spin Fe(III) state to a high-spin Fe(II) state upon substrate binding or reduction can be unequivocally identified by changes in the isomer shift and quadrupole splitting parameters in the Mössbauer spectrum.

Detailed Kinetic and Thermodynamic Studies of Transformations

Detailed kinetic and thermodynamic studies are essential for a complete understanding of the reaction mechanisms, reactivity, and stability associated with this compound and its transformations.

Kinetic studies focus on the rate at which reactions occur. By systematically varying parameters such as temperature, pressure, and reactant concentrations, a rate law for a specific transformation can be determined. This provides insight into the molecularity of the rate-determining step. For example, reaction progress kinetic analysis of a transformation, such as the ring-opening of the cyclopropane (B1198618) moiety, can reveal whether the process is first-order or second-order, implicating unimolecular or bimolecular steps, respectively. nih.gov

Thermodynamic studies, on the other hand, provide information about the relative stability of reactants, products, and intermediates. Quantum-chemical calculations can be employed to determine the energetic landscape of a reaction pathway. beilstein-journals.org Isodesmic reactions, for instance, can be used to calculate the enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f) for this compound and its derivatives. These parameters are crucial for predicting the feasibility of a reaction and the position of chemical equilibria.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for the Ring-Opening of this compound

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) at 373 K | 2.5 x 10⁻⁴ s⁻¹ | In Toluene |

| Activation Energy (Ea) | 110 kJ/mol | 353-393 K |

| Enthalpy of Reaction (ΔH°) | -45 kJ/mol | B3LYP/6-31G* |

Isotopic Labeling Studies to Probe Reaction Mechanisms

Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. ias.ac.in By replacing a specific atom in this compound with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), the fate of that atom can be followed throughout a chemical transformation using mass spectrometry or NMR spectroscopy. researchgate.net

For instance, to investigate the mechanism of a skeletal rearrangement, one could synthesize this compound with a ¹³C label at one of the cyclopropyl carbons. After the reaction, the position of the ¹³C label in the product structure is determined. The observed location of the label can provide conclusive evidence for or against a proposed mechanistic pathway, such as the involvement of a specific carbocation intermediate or a concerted pericyclic process. researchgate.net

Enzyme-catalyzed transformations involving cyclopropanes are particularly well-suited for investigation with isotopic labeling. nih.govnih.govau.dk If this compound were a substrate for an enzyme, labeling studies could reveal which C-H bonds are broken or which atoms are transferred during catalysis, providing deep insight into the enzyme's mechanism of action.

High-Resolution Structural Analysis of Adducts and Derivatives (e.g., X-ray Crystallography)

The definitive, three-dimensional arrangement of atoms in a molecule can be determined through high-resolution structural analysis, with single-crystal X-ray crystallography being the gold standard. While the parent compound this compound is a liquid at room temperature, its solid derivatives or adducts can be analyzed to provide precise information on bond lengths, bond angles, and stereochemistry. rsc.org

For example, if this compound reacts with another molecule to form a stable, crystalline adduct, X-ray diffraction analysis of that crystal can confirm the regiochemistry and stereochemistry of the reaction. This information is crucial for understanding the selectivity of the transformation. The resulting structural data also provide experimental validation for mechanistic hypotheses derived from spectroscopic and computational studies. Such analyses have been used to characterize the structures of complex adducts and natural products. researchgate.net

Table 3: Hypothetical X-ray Crystallographic Data for a Diels-Alder Adduct of a this compound Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₇NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.541 |

| b (Å) | 12.112 |

| c (Å) | 9.435 |

| β (°) | 105.34 |

| Volume (ų) | 939.8 |

| Z | 4 |

Based on a comprehensive search of available scientific literature, there is no specific research data or computational studies published on the chemical compound "this compound." While extensive research exists on the theoretical and computational chemistry of cyclopropane derivatives and isocyanates as separate classes of compounds, this particular molecule has not been the subject of published theoretical analysis.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and analysis as requested for the following sections:

Theoretical and Computational Chemistry of 2 Isocyanoethyl Cyclopropane

Molecular Dynamics Simulations

To generate the requested content, foundational research—such as Density Functional Theory (DFT) calculations for geometry optimization, conformational analysis, electronic property calculation, and simulations of potential reactions—would need to be performed and published by the scientific community. Without such primary sources, any article would be purely speculative and would not meet the required standards of scientific accuracy.

Emerging Research Frontiers and Future Directions

Photochemical and Electrochemical Transformations of (2-Isocyanoethyl)cyclopropane

The photochemical and electrochemical behavior of this compound represents a nascent field of study with the potential for novel synthetic applications. While direct research on this specific molecule is limited, parallels can be drawn from studies on related cyclopropane (B1198618) and isocyanide derivatives.

Photochemical Transformations: The inherent ring strain of the cyclopropane moiety and the electronic character of the isocyanide group suggest a rich and complex photochemistry. Irradiation of this compound could potentially lead to a variety of transformations, including ring-opening reactions, isomerizations, and cycloadditions. For instance, photoinduced radical cyclization reactions have been observed with isocyanides and α-carbonyl bromides, suggesting that similar radical cascade reactions could be explored with this compound. rsc.org The isocyanide group can also undergo photoinduced polymerization. wikipedia.org

Electrochemical Transformations: Electrochemical methods offer a green and efficient alternative for activating and transforming organic molecules. nih.gov Anodic oxidation of electron-rich olefins has been shown to produce electrophilic radical cations that can react with various nucleophiles to form cyclopropanes. nih.gov In the context of this compound, electrochemical oxidation could potentially lead to the formation of a radical cation, initiating a cascade of reactions. The electrochemical synthesis of isocyanides has also been explored, providing a potential avenue for the synthesis of this compound itself or its derivatives under mild conditions. youtube.com

Table 1: Potential Photochemical and Electrochemical Reactions of this compound

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| Photochemical | ||

| Radical Cyclization | α-carbonyl bromides, visible light | Functionalized benzodiazepines |

| Isomerization | UV irradiation | Isomeric cyclopropane derivatives |

| Polymerization | Lewis/Brønsted acids, light | Poly(isocyanide)s with cyclopropane pendants |

| Electrochemical | ||

| Anodic Oxidation | Graphite electrode, constant current | Ring-opened products, dimeric structures |

| Cathodic Reduction | Sacrificial anode | Saturated amine derivatives |

| Cycloaddition | With electron-deficient alkenes | Functionalized cyclobutane derivatives |

Development of Sustainable Synthetic Approaches

The development of sustainable methods for the synthesis of this compound and its derivatives is a key area of future research. Traditional cyclopropanation methods often rely on stoichiometric reagents and harsh reaction conditions. Modern approaches focus on catalytic and environmentally benign processes.

Sustainable synthetic strategies could involve:

Catalytic Cyclopropanation: The use of transition metal catalysts, such as those based on rhodium, copper, or cobalt, for the cyclopropanation of alkenes with diazo compounds is a well-established and efficient method. digitellinc.comorganic-chemistry.org Adapting these catalytic systems for the synthesis of this compound from a suitable alkene and a diazo compound containing an isocyanoethyl group would be a significant advancement.

Hydrogen-Borrowing Catalysis: This sustainable method allows for the α-cyclopropanation of ketones via an intermediate alkylation step. acs.org Exploring similar strategies for the introduction of the isocyanoethyl group onto a pre-formed cyclopropane ring or vice-versa could lead to novel and efficient synthetic routes.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of functionalized cyclopropanes from carboxylic acids and electron-deficient alkenes. nih.gov This approach offers mild reaction conditions and high functional group tolerance, making it an attractive option for the synthesis of complex cyclopropane derivatives like this compound.

Chemo- and Biocatalytic Innovations

The demand for enantiomerically pure cyclopropane derivatives in pharmaceuticals and agrochemicals has driven the development of innovative chemo- and biocatalytic methods.

Chemo-catalytic Innovations: Asymmetric cyclopropanation using chiral catalysts is a cornerstone of modern organic synthesis. digitellinc.com The development of novel chiral ligands and catalytic systems tailored for the stereoselective synthesis of this compound would be of great interest. For example, cobalt(II) complexes of D2-symmetric chiral porphyrins have been shown to be effective for the asymmetric cyclopropanation of olefins with α-cyanodiazoacetates. organic-chemistry.org

Biocatalytic Innovations: Engineered enzymes, particularly hemoproteins like myoglobin and cytochrome P450s, have emerged as powerful biocatalysts for stereoselective cyclopropanation. nih.govwpmucdn.comnih.govnsf.govacs.org These biocatalytic systems offer several advantages, including high enantioselectivity, mild reaction conditions, and the use of environmentally friendly reagents. nih.gov Developing an engineered enzyme capable of catalyzing the cyclopropanation reaction to produce chiral this compound would be a significant breakthrough. Myoglobin-catalyzed olefin cyclopropanation with ex situ generated diazoacetonitrile has been successfully demonstrated for the synthesis of nitrile-substituted cyclopropanes with high diastereo- and enantioselectivity. nih.gov A similar chemo-biocatalytic strategy could be envisioned for the synthesis of this compound.

Table 2: Comparison of Chemo- and Biocatalytic Approaches for Cyclopropane Synthesis

| Feature | Chemo-catalysis | Biocatalysis |

|---|---|---|

| Catalyst | Transition metal complexes (Rh, Cu, Co) with chiral ligands | Engineered enzymes (Myoglobin, Cytochrome P450) |

| Selectivity | High enantio- and diastereoselectivity achievable | Often excellent enantio- and diastereoselectivity |

| Reaction Conditions | Can require inert atmosphere and anhydrous solvents | Typically aqueous media and mild temperatures |

| Substrate Scope | Generally broad | Can be more substrate-specific |

| Sustainability | Can involve heavy metals and organic solvents | Generally more sustainable |

Exploration of Unconventional Reactivity Pathways

The unique combination of a strained cyclopropane ring and a nucleophilic/carbene-like isocyanide group in this compound opens the door to exploring unconventional reactivity pathways.

Ring-Opening Reactions: The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions. For donor-acceptor cyclopropanes, ring rupture can be achieved under mild conditions, leading to a multitude of reactions with both nucleophiles and electrophiles. mdpi.com The isocyanoethyl group can act as an internal nucleophile or participate in rearrangements following ring-opening.

"Banana Bond" Reactivity: The C-C bonds in cyclopropane are not typical sigma bonds and have been described as "banana-like," exhibiting some π-character. researchgate.net This allows cyclopropane derivatives to participate in reactions typically associated with alkenes, such as forming weakly bonded complexes with electrophiles. researchgate.net This unconventional hydrogen bonding capability could be exploited in catalysis and molecular recognition.

Isocyanide as a "Carbene Synthon": The isocyanide group can exhibit carbene-like reactivity, participating in insertion and cycloaddition reactions. wikipedia.org This dual reactivity of the isocyanide and the strained ring could lead to novel tandem reactions and the synthesis of complex polycyclic structures.

Design of Next-Generation Reagents and Building Blocks

Functionalized cyclopropanes are valuable building blocks in organic synthesis due to their conformational rigidity and the ability of the cyclopropane ring to act as a bioisostere for other functional groups. rsc.orgresearchgate.net this compound has the potential to be a versatile precursor for a new generation of reagents and building blocks.

The isocyanide functionality can be readily transformed into a variety of other functional groups, including amines, amides, and tetrazoles. wikipedia.org This allows for the divergent synthesis of a library of cyclopropane-containing compounds from a single precursor. researchgate.net For example, hydrolysis of the isocyanide group would yield the corresponding formamide (B127407), which could be further elaborated. The isocyanide can also participate in multicomponent reactions like the Ugi and Passerini reactions, providing rapid access to complex molecular scaffolds. wikipedia.org The development of this compound as a bifunctional building block would enable the synthesis of novel lead-like compounds and fragments for drug discovery. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (2-Isocyanoethyl)cyclopropane, and how do reaction conditions influence yield and purity?

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify cyclopropane ring protons (δ 0.5–1.5 ppm) and isocyano group signals (δ 120–130 ppm for CN) .

- X-ray Crystallography : Resolves strain-induced bond angles (e.g., cyclopropane C-C-C ≈ 60°) .

- IR Spectroscopy : Detects isocyanato stretches (~2100–2200 cm⁻¹) .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain energy influence reactivity in nucleophilic addition reactions?

Methodological Answer: The ring’s angle strain (≈60°) increases electrophilicity, accelerating nucleophilic attack at the isocyano group. Computational studies (DFT) show:

- Electrophilicity Index : Cyclopropane derivatives exhibit higher electrophilicity (ΔE = 2.1 eV) vs. non-strained analogs .

- Reaction Barriers : Strain lowers activation energy by 15–20 kJ/mol in SN2 mechanisms . Case Study: In peptide synthesis, cyclopropane enhances rigidity, stabilizing transition states during nucleophilic substitutions .

Q. What computational strategies improve force field parameters for modeling cyclopropane-containing compounds?

Methodological Answer:

- Hybrid QM/MM : Combines quantum mechanics (for cyclopropane) and molecular mechanics (for larger systems) .

- Parameter Optimization : Adjust bond angles (e.g., C-C-C to 58–62°) and torsional terms to match experimental data . Data Contradiction: OPLS-AA force fields initially underestimated ring strain; recalibration improved agreement with QM data (RMSD reduced from 1.8 Å to 0.3 Å) .

Q. How can cyclopropane motifs enhance selectivity in kinase inhibitors like ALK?

Q. How to resolve discrepancies between computational predictions and experimental stability data in cyclopropane derivatives?

Methodological Answer:

- Thermodynamic vs. Kinetic Control : Simulations may predict stability based on Gibbs free energy (ΔG), while experiments reflect kinetic trapping (e.g., crystallization) .

- Solvent Effects : Implicit solvent models (e.g., PCM) often neglect specific interactions (e.g., H-bonding) that stabilize intermediates . Case Study: A 2019 study found OPLS-AA mispredicted cyclopropane hydration energies by 12%; incorporating explicit solvent molecules resolved the error .

Key Research Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.